Quinapril

Description

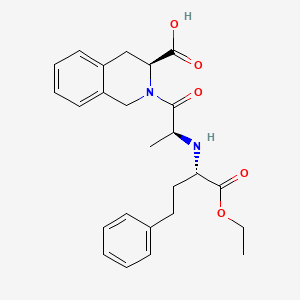

Structure

3D Structure

Properties

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDRRTOADPPCHY-HSQYWUDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023547 | |

| Record name | Quinapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quinapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.50e-03 g/L | |

| Record name | Quinapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85441-61-8 | |

| Record name | Quinapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85441-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinapril [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085441618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ84Y44811 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-130 °C, 120 - 130 °C | |

| Record name | Quinapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Quinapril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Quinapril, a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This document details experimental protocols for its synthesis, presents its key chemical characteristics in a structured format, and illustrates its mechanism of action through a detailed signaling pathway diagram.

Chemical Properties of this compound Hydrochloride

This compound is typically used in its hydrochloride salt form to enhance its stability and solubility. The key chemical and physical properties of this compound and its hydrochloride salt are summarized in the table below.

| Property | Value | References |

| IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid hydrochloride | [1] |

| Chemical Formula | C₂₅H₃₁ClN₂O₅ | [1] |

| Molecular Weight | 474.99 g/mol | [2] |

| Melting Point | 120-130 °C | [1][2] |

| Solubility | Soluble in water (31 mg/mL) and freely soluble in aqueous solvents. | [2][3] |

| pKa (Strongest Acidic) | 3.7 | [4] |

| pKa (Strongest Basic) | 5.2 | [4] |

| Appearance | White to off-white crystalline or amorphous powder. | [2][5] |

| Optical Rotation | [α]D²³ +14.5° (c = 1.2 in ethanol) | [3] |

Synthesis of this compound Hydrochloride

The synthesis of this compound has been approached through several routes. A common and well-established method involves the coupling of a protected tetrahydroisoquinoline-3-carboxylic acid derivative with a substituted amino acid side chain, followed by deprotection. Below is a detailed experimental protocol for a representative synthesis.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol outlines a synthetic route that proceeds through a benzyl-protected intermediate, which is subsequently deprotected via catalytic hydrogenation to yield this compound Hydrochloride.

Step 1: Synthesis of (S,S,S)-2-[2-{(1-ethoxycarbonyl)-3-phenylpropyl)amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid benzyl ester

-

Amide Coupling: To a solution of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid benzyl ester and ethyl (S)-2-(((S)-1-carboxyethyl)amino)-4-phenylbutanoate in an aprotic solvent such as dichloromethane, a coupling agent like dicyclohexylcarbodiimide (DCC) and an activating agent such as 1-hydroxybenzotriazole (HOBt) are added at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired benzyl ester of this compound.

Step 2: Deprotection to form this compound Hydrochloride

-

Hydrogenolysis: The purified (S,S,S)-2-[2-{(1-ethoxycarbonyl)-3-phenylpropyl)amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid benzyl ester (25 g, 0.0388 mol) is dissolved in a mixture of 125 ml of water and 125 ml of dichloromethane. The pH of the solution is adjusted to between 7.5 and 8.5 with aqueous ammonia. The organic phase is separated, washed with water, and the solvent evaporated. The resulting free base of the this compound benzyl ester is dissolved in 140 ml of ethanol. To this solution, 1.0 g of 10% Palladium on carbon (Pd/C) and 6.0 g of 35% hydrochloric acid are added.[6]

-

Reaction: The mixture is subjected to catalytic hydrogenation at a pressure of 40-60 psi and a temperature of 20-30 °C for 2 hours or until the reaction is complete.[6]

-

Isolation: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield crude this compound Hydrochloride.

-

Purification/Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as nitromethane, to yield crystalline this compound Hydrochloride.[6]

Synthesis Workflow

The logical flow of the synthesis of this compound Hydrochloride is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel angiotensin converting enzyme inhibitor this compound and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20040192613A1 - Preparation of this compound hydrochloride - Google Patents [patents.google.com]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. researchgate.net [researchgate.net]

- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

Quinapril's Preclinical Profile: An In-depth Technical Guide for Researchers

An Overview of the Preclinical Efficacy, Pharmacokinetics, and Safety of the Angiotensin-Converting Enzyme Inhibitor Quinapril in Animal Models

This technical guide provides a comprehensive overview of the preclinical data for this compound, a potent angiotensin-converting enzyme (ACE) inhibitor, derived from various animal models. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways and workflows.

Efficacy in Preclinical Models of Cardiovascular Disease

This compound has demonstrated significant efficacy in animal models of hypertension, heart failure, and myocardial infarction. Its primary mechanism of action is the inhibition of ACE, leading to reduced production of angiotensin II, a potent vasoconstrictor, and decreased degradation of bradykinin, a vasodilator.

Hypertension

In spontaneously hypertensive rats (SHR), a common model for essential hypertension, chronic oral administration of this compound has been shown to significantly reduce blood pressure.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (mg/kg/day, orally) | Duration | Systolic Blood Pressure (mmHg) |

| Untreated SHR | - | 20 weeks | 251 ± 5 |

| This compound-treated SHR | 10 | 20 weeks | 160 ± 5[1] |

| Wistar-Kyoto (WKY) Rats (Normotensive Control) | - | 20 weeks | 155 ± 3[1] |

Data are presented as mean ± SEM.

Studies in other hypertensive models, including renal hypertensive rats and diuretic-treated dogs, have also shown the efficacy of this compound in lowering blood pressure.[2] The antihypertensive effect is dose-dependent and sustained with chronic treatment.[3]

Heart Failure

This compound has shown beneficial effects in animal models of heart failure, improving ventricular function and survival. In a rat model of heart failure induced by coronary artery ligation, both low and high doses of this compound improved survival rates and ventricular function in a dose-dependent manner. The higher dose of this compound was particularly effective in reducing left ventricular end-diastolic pressure (LVEDP), a key indicator of heart failure severity.[4][5]

Myocardial Infarction

In a rabbit model of myocardial ischemia-reperfusion injury, the active metabolite of this compound, quinaprilat, demonstrated a significant, dose-dependent reduction in myocardial infarct size. This cardioprotective effect is believed to be mediated by increased nitric oxide production and the opening of mitochondrial KATP channels.[6]

Table 2: Effect of Quinaprilat on Myocardial Infarct Size in Rabbits

| Treatment Group | Dose | Infarct Size (% of Area at Risk) |

| Control | - | 46.5 ± 4 |

| Quinaprilat | 100 µg/kg/h | 30.1 ± 3[6] |

| Quinaprilat | 300 µg/kg/h | 27.6 ± 2[6] |

Data are presented as mean ± SEM.

Pharmacokinetics and Metabolism

This compound is a prodrug that is rapidly absorbed orally and then de-esterified in the liver to its active diacid metabolite, quinaprilat.[2][7] This conversion is essential for its pharmacological activity.

Pharmacokinetic Parameters:

-

Absorption: Rapid oral absorption has been observed in rats, dogs, and monkeys.[2][8]

-

Distribution: this compound and its metabolites are widely distributed to most tissues, with the exception of the brain.[2][7]

-

Metabolism: The primary metabolic pathway is the hydrolysis of this compound to quinaprilat.[2][7]

-

Excretion: this compound and its metabolites are primarily excreted through the kidneys.[2]

Toxicology and Safety Pharmacology

Preclinical safety studies have established a favorable safety profile for this compound.

Table 3: Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | 1440 - 4280[9] |

| Rat | Oral | 1440 - 4280[9] |

LD50: Lethal dose for 50% of the test population.

Long-term toxicology studies have shown that this compound is not carcinogenic or mutagenic.[7] As with other ACE inhibitors, it is not recommended for use during pregnancy due to the risk of fetal and neonatal morbidity.[9] Safety pharmacology studies have demonstrated that this compound is well-tolerated and does not produce significant adverse effects on major organ systems at therapeutic doses.[2]

Experimental Protocols

Hypertension Model: Spontaneously Hypertensive Rat (SHR)

-

Animal Model: Male spontaneously hypertensive rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[1]

-

Drug Administration: this compound is administered orally, typically via gavage, at a specified dose (e.g., 10 mg/kg/day) for a defined period (e.g., 20 weeks).[1]

-

Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method at regular intervals throughout the study.[1] For continuous and more detailed hemodynamic monitoring, invasive blood pressure can be measured via a catheter implanted in the femoral or carotid artery connected to a pressure transducer.[10][11]

-

Data Analysis: Blood pressure values are compared between treated, untreated, and control groups using appropriate statistical methods (e.g., ANOVA).

Myocardial Infarction Model: Coronary Artery Ligation in Rats

-

Surgical Procedure:

-

Anesthetize the rat (e.g., with ketamine and xylazine).[13]

-

Intubate the animal and provide artificial ventilation.[14]

-

Perform a left thoracotomy to expose the heart.[12]

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia.[12][13] For ischemia-reperfusion studies, the ligature can be temporarily released after a defined period.

-

-

Drug Administration: this compound or its active metabolite can be administered intravenously or orally before, during, or after the ischemic event.[6]

-

Infarct Size Assessment:

-

After a specified reperfusion period (e.g., 24 or 48 hours), the heart is excised.

-

The area at risk and the infarcted area are delineated using staining techniques such as Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC).[6]

-

Infarct size is calculated as a percentage of the area at risk or the total left ventricular area.[6]

-

-

Data Analysis: Infarct sizes are compared between treatment and control groups using statistical tests like t-tests or ANOVA.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.

Beyond its effects on the RAAS, preclinical studies suggest that this compound may also influence other signaling pathways. In spontaneously hypertensive rats, this compound has been shown to inhibit the expression of the proto-oncogene c-Myc in vascular smooth muscle cells, which may contribute to its ability to normalize cell proliferation and reduce vascular remodeling.[15]

Caption: Experimental workflow for assessing the cardioprotective effects of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of chronic administration of sarpogrelate on systolic blood pressure of spontaneously hypertensive rats: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative effects of this compound with enalapril in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinaprilat reduces myocardial infarct size involving nitric oxide production and mitochondrial KATP channel in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medsafe.govt.nz [medsafe.govt.nz]

- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits c-Myc expression and normalizes smooth muscle cell proliferation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular and Molecular Targets of Quinapril: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinapril, a prodrug of the potent angiotensin-converting enzyme (ACE) inhibitor quinaprilat, is a cornerstone in the management of hypertension and heart failure.[1] Its therapeutic efficacy stems from its targeted inhibition of ACE, a critical enzyme in the renin-angiotensin-aldosterone system (RAAS). This guide provides a comprehensive overview of the cellular and molecular targets of this compound, delving into its mechanism of action, pharmacodynamics, and the downstream signaling pathways it modulates. Detailed experimental protocols for assessing its activity and quantitative data from key clinical studies are presented to facilitate further research and drug development in this area.

Primary Molecular Target: Angiotensin-Converting Enzyme (ACE)

The principal molecular target of quinaprilat, the active metabolite of this compound, is Angiotensin-Converting Enzyme (ACE), also known as kininase II.[2] ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a pivotal role in two key physiological systems:

-

The Renin-Angiotensin-Aldosterone System (RAAS): ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[1] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion (promoting sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.[3]

-

The Kallikrein-Kinin System: ACE is responsible for the degradation of bradykinin, a potent vasodilator peptide.[2]

Quinaprilat competitively inhibits ACE, leading to a dual effect:

-

Reduced Angiotensin II Production: This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][4]

-

Increased Bradykinin Levels: The inhibition of bradykinin degradation potentiates its vasodilatory effects, further contributing to the antihypertensive action of this compound.[5]

Quinaprilat exhibits a high affinity for tissue-bound ACE, which may contribute to its sustained clinical effects.[6]

Quantitative Data: ACE Inhibition

While specific IC50 and Ki values for quinaprilat are not consistently reported across publicly available literature, its high potency is well-established. One study indicated a rank order of potency for several ACE inhibitors, with quinaprilat being equivalent to benazeprilat and more potent than perindoprilat, lisinopril, and fosinoprilat.[7]

| Parameter | Value | Reference |

| Potency Rank | quinaprilat = benazeprilat > perindoprilat > 351A > lisinopril > fosinoprilat | [7] |

Note: The lack of standardized, publicly available IC50 and Ki values for quinaprilat highlights a gap in the literature and underscores the challenges in comparing the potencies of different ACE inhibitors without head-to-head studies under identical assay conditions.

Cellular Targets and Downstream Signaling Pathways

The primary effect of this compound at the cellular level is the modulation of signaling pathways downstream of angiotensin II and bradykinin.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

This compound's inhibition of ACE interrupts the RAAS cascade, preventing the downstream effects of angiotensin II.

The Kallikrein-Kinin System and Nitric Oxide Pathway

By preventing the degradation of bradykinin, this compound enhances its vasodilatory effects, which are primarily mediated by the nitric oxide (NO) pathway.

Potential Involvement in Other Signaling Pathways

While direct evidence for this compound's impact on other specific signaling pathways is limited, the modulation of the RAAS suggests potential indirect effects on pathways involved in cell growth, proliferation, and inflammation, such as the MAPK/ERK and PI3K/Akt pathways. Angiotensin II is known to activate these pathways, and therefore, ACE inhibitors like this compound may have an inhibitory effect on them. However, further research is needed to elucidate the precise role of this compound in these cascades.

Quantitative Data from Clinical Trials

The clinical efficacy of this compound has been demonstrated in numerous trials for hypertension and heart failure.

Hypertension

| Study/Analysis | Dosage | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Reference |

| Meta-analysis (Mexican population) | 10-40 mg/day | 16 to 35.7 | 14.8 to 24.8 | [8] |

| Maclean D, 1989 | 20, 40, 80 mg/day | - | Up to 13 | [5] |

| StatPearls Review | Not specified | ~13 | ~10 | [9] |

Heart Failure

| Study | Dosage | Primary Outcome | Result | Reference |

| North-Holland, 1993 | 10-20 mg/day (b.i.d.) | Change in Exercise Time | +53 seconds vs. placebo | [2] |

| The this compound Heart Failure Trial | Not specified | Change in Exercise Time | +3 seconds vs. -16 seconds for placebo | [10] |

Endothelial Dysfunction (TREND Study)

| Parameter | Placebo Group | This compound Group (40 mg/day) | p-value | Reference |

| Net change in acetylcholine-provoked constriction at 10-6 mol/L | -0.1 ± 2.8% | 4.5 ± 3.0% | 0.002 | [1][4] |

| Net change in acetylcholine-provoked constriction at 10-4 mol/L | -0.8 ± 2.9% | 12.1 ± 3.0% | 0.002 | [1][4] |

Experimental Protocols

In Vitro ACE Inhibition Assay (HPLC-Based)

This protocol is adapted from established methods for assessing ACE inhibitory activity.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of rabbit lung ACE in a suitable buffer (e.g., 50 mM HEPES, 300 mM NaCl, pH 8.3).

-

Prepare a stock solution of the substrate hippuryl-histidyl-leucine (HHL) in the same buffer.

-

Prepare serial dilutions of quinaprilat in the buffer to generate a concentration-response curve.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, pre-incubate the ACE solution with either quinaprilat solution or buffer (for control) for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a strong acid, such as 1 M HCl.

-

-

HPLC Analysis:

-

Inject a defined volume of the reaction mixture onto a reverse-phase HPLC column (e.g., C18).

-

Elute the components using a suitable mobile phase (e.g., a gradient of acetonitrile in water with trifluoroacetic acid).

-

Monitor the elution profile using a UV detector at a wavelength where the product, hippuric acid (HA), absorbs (e.g., 228 nm).

-

-

Data Analysis:

-

Determine the peak area corresponding to hippuric acid in both the control and quinaprilat-treated samples.

-

Calculate the percentage of ACE inhibition for each quinaprilat concentration.

-

Plot the percentage of inhibition against the logarithm of the quinaprilat concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Measurement of Bradykinin Levels (Radioimmunoassay - RIA)

This protocol outlines the general steps for measuring bradykinin levels in plasma samples.

Methodology:

-

Sample Collection and Preparation:

-

Collect blood samples into chilled tubes containing a cocktail of protease inhibitors to prevent bradykinin degradation.

-

Separate the plasma by centrifugation at low temperatures.

-

-

Radioimmunoassay:

-

A known amount of a specific antibody against bradykinin is incubated with the plasma sample or with a series of known concentrations of bradykinin standards.

-

A fixed amount of radiolabeled bradykinin (e.g., 125I-bradykinin) is then added to the mixture. The radiolabeled bradykinin competes with the unlabeled bradykinin in the sample/standard for binding to the limited number of antibody binding sites.

-

After incubation, the antibody-bound bradykinin is separated from the free (unbound) bradykinin.

-

-

Detection and Quantification:

-

The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

A standard curve is generated by plotting the radioactivity of the standards against their known concentrations.

-

The concentration of bradykinin in the plasma samples is then determined by interpolating their radioactivity values on the standard curve.[11][12][13][14][15][16]

-

Assessment of Endothelial Function (Flow-Mediated Dilation - FMD)

FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.[17]

Methodology:

-

Baseline Measurement:

-

The diameter of the brachial artery is measured at rest using a high-resolution ultrasound system.

-

-

Induction of Reactive Hyperemia:

-

A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure for a defined period (typically 5 minutes) to induce ischemia.

-

-

Post-Occlusion Measurement:

-

The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) through the brachial artery.

-

The diameter of the brachial artery is continuously monitored for several minutes following cuff release.

-

-

Data Analysis:

Conclusion

This compound, through its active metabolite quinaprilat, is a highly effective inhibitor of angiotensin-converting enzyme. Its primary molecular and cellular targets are well-defined within the context of the renin-angiotensin-aldosterone and kallikrein-kinin systems. The resulting reduction in angiotensin II and increase in bradykinin lead to vasodilation, reduced blood pressure, and improved endothelial function. While its potent ACE inhibitory activity is established, further research to determine standardized IC50 and Ki values would be beneficial for comparative analyses. Additionally, a more in-depth exploration of its potential effects on other downstream signaling pathways could unveil novel therapeutic applications for this well-established drug. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other ACE inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Intracoronary Acetylcholine Provocation Testing for Assessment of Coronary Vasomotor Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. ahajournals.org [ahajournals.org]

- 5. Video: Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in Rats [jove.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral this compound to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meta-analysis of three trials with this compound in the treatment of mild-to-moderate hypertension in the Mexican population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Clinical consequences of angiotensin-converting enzyme inhibitor withdrawal in chronic heart failure: a double-blind, placebo-controlled study of this compound. The this compound Heart Failure Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of bradykinin in blood by a sensitive radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 14. phoenixbiotech.net [phoenixbiotech.net]

- 15. medicallabnotes.com [medicallabnotes.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ACE2 Rescues Impaired Autophagic Flux Through the PI3K/AKT Pathway After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Quinapril Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Quinapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure.[1][2][3][4][5] This document details its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Mechanism of Action

This compound hydrochloride is a prodrug that is rapidly de-esterified in the liver to its active metabolite, quinaprilat.[5][6][7] Quinaprilat is a potent, non-sulfhydryl inhibitor of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[5][6][8]

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][5] Angiotensin II exerts several effects that contribute to increased blood pressure, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and enhancement of sympathetic nervous system activity.[1][9] ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[9][10]

By inhibiting ACE, quinaprilat decreases the formation of angiotensin II and increases the levels of bradykinin.[6] This dual action leads to vasodilation, reduced peripheral vascular resistance, and a decrease in blood pressure.[3] The reduction in angiotensin II also leads to decreased aldosterone secretion, resulting in a mild natriuretic and diuretic effect and a small increase in serum potassium.[6][9][10]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Quinaprilat

Caption: The Renin-Angiotensin-Aldosterone System and Quinaprilat's inhibitory action on ACE.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and conversion to the active metabolite, quinaprilat.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations of the parent drug occurring within one hour.[3] The extent of absorption is estimated to be at least 60%, based on the recovery of this compound and its metabolites in the urine.[3][9] The presence of a high-fat meal can moderately reduce the rate and extent of this compound absorption by approximately 25-30%.[3][9] Both this compound and quinaprilat are highly protein-bound in plasma, at a rate of approximately 97%.[3][8]

Metabolism and Excretion

This compound is a prodrug that undergoes extensive first-pass metabolism in the liver, where it is de-esterified to its active diacid metabolite, quinaprilat.[5][6][7] Peak plasma concentrations of quinaprilat are typically observed about two hours after oral administration of this compound.[10]

This compound is also metabolized to two other minor, inactive diketopiperazine metabolites.[11] Following oral administration of radiolabeled this compound, approximately 61% of the dose is recovered in the urine and 37% in the feces.[11] The majority of the renally excreted drug is in the form of quinaprilat.[11]

Metabolism of this compound

References

- 1. tandfonline.com [tandfonline.com]

- 2. ACE Inhibition Assay [bio-protocol.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Effects of this compound on exercise tolerance in patients with mild to moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Expressions: The Pharmaceutical Collection - this compound (Accupril) [micro.magnet.fsu.edu]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Clinical consequences of angiotensin-converting enzyme inhibitor withdrawal in chronic heart failure: a double-blind, placebo-controlled study of this compound. The this compound Heart Failure Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Development of Quinapril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] As a prodrug, this compound is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat, which exerts the therapeutic effect by inhibiting ACE.[2][3] This guide provides an in-depth technical overview of the early-phase clinical development of this compound, focusing on Phase I and Phase II studies that established its pharmacokinetic, pharmacodynamic, safety, and efficacy profile.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Quinaprilat inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2] This interruption of the Renin-Angiotensin-Aldosterone System (RAAS) leads to reduced peripheral vascular resistance, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[2]

Phase I Clinical Development: Pharmacokinetics, Pharmacodynamics, and Safety

The initial phase of clinical development focused on evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.[4]

Experimental Protocols

Phase I studies for this compound typically followed a single-center, randomized, double-blind, placebo-controlled, single-ascending-dose or multiple-dose design.

-

Participant Selection: Healthy male volunteers, typically between the ages of 18 and 45, were enrolled. Key inclusion criteria included normal physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Exclusion criteria commonly involved a history of significant medical conditions, drug or alcohol abuse, hypersensitivity to ACE inhibitors, and use of concomitant medications.

-

Dosing and Administration: In single-ascending-dose studies, cohorts of volunteers received a single oral dose of this compound (ranging from 0.625 mg to 80 mg) or placebo.[5] In multiple-dose studies, subjects received daily doses for a specified period.

-

Pharmacokinetic Assessments: Serial blood and urine samples were collected at predefined intervals post-dose to determine the plasma concentrations of this compound and its active metabolite, quinaprilat. High-performance liquid chromatography (HPLC) with UV detection was a common analytical method for quantification.[2]

-

Pharmacodynamic Assessments: The effect on the RAAS was evaluated by measuring plasma ACE activity, plasma renin activity (PRA), and serum aldosterone concentrations.[5] These were often measured using radioimmunoassay (RIA) or, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6] The inhibition of the angiotensin I pressor response was also used as a pharmacodynamic endpoint.[5]

-

Safety Monitoring: Safety and tolerability were assessed through continuous monitoring of vital signs, ECGs, physical examinations, and clinical laboratory tests (hematology, serum chemistry, and urinalysis). Adverse events were recorded throughout the study.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and Quinaprilat in Healthy Volunteers (Single 20 mg and 40 mg Oral Doses)

| Parameter | This compound (20 mg)[2] | Quinaprilat (20 mg)[2] | This compound (40 mg)[7] | Quinaprilat (40 mg)[7] |

| Cmax (ng/mL) | Data not specified | Data not specified | 207 | 923 |

| Tmax (hours) | ~0.5 | ~1.5 | 1 | 2 |

| AUC (ng·h/mL) | Data not specified | Data not specified | Data not specified | Data not specified |

| Half-life (hours) | ~1.2 | ~1.9 | 0.8 | 1.9 |

| Apparent Plasma Clearance (mL/min) | Data not specified | Data not specified | 1850 | 220 |

| Bioavailability | Approximately 60% (as this compound and its metabolites)[3] | - | - | - |

| Protein Binding | 97% | 97% | - | - |

Note: Some data points were not available in the reviewed literature.

Table 2: Pharmacodynamic Effects of Single Doses of this compound in Healthy Volunteers

| Dose | Maximum Plasma ACE Inhibition | Duration of Significant ACE Inhibition | Effect on Plasma Renin Activity | Effect on Aldosterone Concentration |

| 0.625 mg - 20 mg | Dose-related inhibition of angiotensin I pressor response[5] | Up to 48 hours[5] | Increased[5] | Decreased[5] |

| ≥ 2.5 mg | Maximal ACE inhibition[8] | Dose-dependent duration[8] | Increased[8] | Decreased |

Phase II Clinical Development: Efficacy and Dose-Ranging in Hypertension

Following the establishment of safety and a pharmacologically active dose range in Phase I, Phase II studies were conducted to evaluate the efficacy and determine the optimal dose of this compound for the treatment of mild to moderate essential hypertension.[4]

Experimental Protocols

Phase II trials were typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.

-

Participant Selection: Patients diagnosed with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure [DBP] ≥ 95 mm Hg and < 115 mm Hg) were recruited. Exclusion criteria often included secondary hypertension, significant cardiovascular disease, and renal or hepatic impairment.

-

Study Design: After a washout period for any prior antihypertensive medications, patients were randomized to receive a fixed daily dose of this compound (e.g., 5 mg, 10 mg, 20 mg, 40 mg, 80 mg), placebo, or an active comparator for a period of several weeks.[5]

-

Efficacy Assessments: The primary efficacy endpoint was the change from baseline in sitting diastolic and systolic blood pressure (SBP). Blood pressure was measured at trough (i.e., 24 hours post-dose) to assess the duration of effect. Standardized blood pressure measurement protocols were followed, often involving multiple readings at each visit after a rest period.[9][10]

-

Safety Monitoring: Similar to Phase I, safety was monitored through the recording of adverse events, vital signs, and clinical laboratory tests.

Data Presentation

Table 3: Efficacy of this compound in Mild to Moderate Hypertension (Dose-Ranging Study Results)

| Treatment Group | Mean Change from Baseline in Sitting DBP (mmHg) | Mean Change from Baseline in Sitting SBP (mmHg) |

| Placebo | Variable, served as control | Variable, served as control |

| This compound 5 mg/day | Marginal clinical effectiveness[5] | Not specified |

| This compound 10 mg/day | Statistically significant reduction vs. placebo[5] | Effective reduction |

| This compound 20 mg/day | Statistically significant reduction vs. placebo[5] | Effective reduction |

| This compound 20-80 mg/day | Up to -13 mmHg[11] | Effective reduction |

Note: Specific mean change values for SBP were not consistently reported in the reviewed literature, but efficacy was demonstrated.

In a large-scale study, therapy with this compound initiated at 20 mg once daily, with titration up to 80 mg daily, resulted in mean blood pressure reductions to 140/88 mmHg after the initial dose, and further reductions with titration.[12]

Conclusion of Early-Phase Development

The early-phase clinical development program for this compound successfully established its pharmacokinetic and pharmacodynamic profile, demonstrating rapid conversion to the active metabolite quinaprilat and potent, dose-dependent inhibition of the renin-angiotensin-aldosterone system. Phase II studies confirmed the efficacy of this compound in reducing blood pressure in patients with mild to moderate hypertension, with daily doses of 10 mg to 40 mg being effective for most patients.[4] The safety and tolerability profile was found to be favorable, supporting its progression to large-scale Phase III trials and eventual regulatory approval.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacokinetics and bioequivalence study of the two 20-mg this compound hydrochloride tablet formulations in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Overview of the clinical development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of this compound in healthy volunteers and in patients with hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Evaluation of Assays for Plasma Renin Activity and Aldosterone Measurement by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose responses and pharmacokinetics for the angiotensin converting enzyme inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clario.com [clario.com]

- 10. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. The rapidity of drug dose escalation influences blood pressure response and adverse effects burden in patients with hypertension: the this compound Titration Interval Management Evaluation (ATIME) Study. ATIME Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinapril's Expanding Therapeutic Landscape: A Technical Deep Dive Beyond Blood Pressure Regulation

For Immediate Release

A comprehensive technical guide exploring the multifaceted therapeutic potential of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril, extending beyond its established role in hypertension. This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction

This compound, a potent ACE inhibitor, is widely recognized for its efficacy in managing hypertension. However, a growing body of evidence illuminates its significant therapeutic benefits in a range of cardiovascular and inflammatory conditions, independent of its blood pressure-lowering effects. This technical guide synthesizes key research findings, offering a detailed examination of this compound's mechanisms of action in heart failure, cardiovascular remodeling, endothelial dysfunction, and inflammatory diseases. Through a presentation of quantitative data, experimental methodologies, and pathway visualizations, this document aims to provide a foundational resource for the further investigation and development of this compound's therapeutic applications.

Core Mechanisms of Action: Beyond Vasodilation

This compound's primary mechanism involves the inhibition of angiotensin-converting enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor, and reduced degradation of bradykinin, a vasodilator.[1][2] This dual action not only lowers blood pressure but also confers a range of beneficial effects on the cardiovascular system and inflammatory processes.

Therapeutic Potential in Cardiovascular Remodeling and Heart Failure

Clinical and preclinical studies have demonstrated this compound's ability to mitigate adverse cardiovascular remodeling and improve outcomes in heart failure.

Key Findings in Heart Failure:

In a randomized, placebo-controlled multicenter study involving 225 patients with mild to moderate chronic heart failure (CHF), this compound (10 to 40 mg/day) significantly improved clinical status and exercise capacity in a dose-dependent manner.[3] Another controlled trial comparing this compound to Captopril in 131 patients with CHF (NYHA class II to III) found this compound to be as effective in reducing symptoms and improving left ventricular function and exercise capacity, with fewer side effects.[4]

Table 1: Efficacy of this compound in Chronic Heart Failure

| Study | N | Patient Population | This compound Dosage | Key Outcomes | Citation |

| Multicenter, Placebo-Controlled Trial | 225 | Mild to moderate CHF | 10, 20, or 40 mg/day | Significant, dose-related improvement in exercise time compared to placebo. | [3] |

| Controlled Trial vs. Captopril | 131 | CHF (NYHA class II-III), LVEF ≤40% | 10-20 mg once daily | Significant increase in exercise duration (6.2 ± 1.8 to 7.8 ± 1.9 min, p < 0.001); significant improvement in NYHA functional class. | [4] |

Experimental Protocol: Rat Myocardial Infarction Model

A frequently utilized preclinical model to study the effects of this compound on cardiac remodeling involves the surgical ligation of the left anterior descending (LAD) coronary artery in rats, inducing a myocardial infarction (MI).[5][6][7]

Methodology:

-

Anesthesia and Ventilation: Male Sprague-Dawley or Wistar rats are anesthetized (e.g., ketamine/xylazine intraperitoneally) and intubated for mechanical ventilation.[5][6]

-

Thoracotomy: A left thoracotomy is performed through the fourth or fifth intercostal space to expose the heart.[5]

-

LAD Ligation: The LAD is permanently ligated using a suture (e.g., 6-0 silk) at a specific location, typically 1-2 mm distal to the left atrial appendage.[8]

-

Wound Closure: The chest is closed in layers, and the skin is sutured or closed with wound clips.[5]

-

Post-Operative Care: Animals receive analgesics and are monitored for recovery. Wound clips are typically removed after 7-10 days.[5]

-

This compound Administration: this compound is administered orally, often mixed in drinking water, at specified doses (e.g., 10 mg/kg/day) starting at various time points post-MI to assess its effects on ventricular remodeling and function.[7]

Experimental Workflow: Rat Myocardial Infarction Model

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ace-inhibition with this compound modulates the nitric oxide pathway in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic modulation of the nitric oxide: all ace inhibitors are not equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rat Coronary Artery Ligation Myocardial Infarction Model [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Quinapril in Research Samples

Abstract

This application note details a simple, accurate, and precise stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Quinapril in research samples. The chromatographic separation is achieved on a C18 column (150 x 4.6 mm, 5 µm) using a mobile phase composed of a phosphate buffer and acetonitrile mixture (40:60 v/v) at a flow rate of 1.0 mL/min.[1] Detection is carried out at a wavelength of 239 nm.[1][2] The method was validated in accordance with International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1] Forced degradation studies confirmed the method's stability-indicating capability, effectively separating this compound from its degradation products.[3][4] This validated method is suitable for routine analysis and stability studies of this compound.

Introduction

This compound is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of medications, primarily used to treat hypertension and congestive heart failure.[1][5] After oral administration, it is metabolized to its active form, quinaprilat.[1] The development of a reliable and robust analytical method is crucial for the quantitative analysis of this compound in various research and quality control settings. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity.[5] A stability-indicating method is essential to separate the active pharmaceutical ingredient (API) from any potential degradation products, ensuring an accurate assessment of the drug's stability under various environmental conditions.[6][7] This document provides a comprehensive protocol for the development and validation of such a method for this compound.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

The analysis was performed using an HPLC system equipped with a UV-Vis detector.

| Parameter | Specification |

| HPLC Column | Inertsil ODS C18 (150 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Mixed Phosphate Buffer (pH 6.5) : Acetonitrile (40:60 v/v)[1][2] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL[8] |

| Column Temperature | Ambient |

| Detection | UV at 239 nm[1][2] |

| Run Time | 15 minutes[5] |

2. Preparation of Solutions

-

Phosphate Buffer (pH 6.5): Dissolve 1.62 g of potassium dihydrogen phosphate (KH2PO4) and 0.3 g of dipotassium hydrogen phosphate (K2HPO4) in 550 mL of HPLC-grade water. Adjust the pH to 6.5 using orthophosphoric acid.[1][2] Filter the buffer through a 0.45 µm membrane filter.[1]

-

Mobile Phase: Mix the prepared Phosphate Buffer and Acetonitrile in a 40:60 volume ratio. Degas the mixture by sonicating for 10-15 minutes.[1]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 50-150 µg/mL for linearity studies.[1][2] A working standard of 100 µg/mL is used for routine analysis.

3. Method Validation Protocol

The developed method was validated as per ICH Q2(R1) guidelines.[1]

-

System Suitability: Five replicate injections of a 100 µg/mL standard solution were performed. The %RSD for peak area and retention time, as well as the theoretical plates and tailing factor, were calculated.[5]

-

Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, this compound was subjected to various stress conditions to induce degradation.[4][7][9]

-

Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1N HCl and refluxed at 80°C for 6 hours. The solution was then neutralized with 0.1N NaOH.

-

Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1N NaOH and refluxed at 80°C for 6 hours. The solution was then neutralized with 0.1N HCl.

-

Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours.[3]

-

Thermal Degradation: this compound powder was kept in a hot air oven at 70°C for 48 hours. A solution was then prepared from this sample.[3]

-

Photolytic Degradation: A solution of this compound was exposed to UV light (254 nm) for 48 hours.[3]

-

-

Linearity: Calibration curves were constructed by plotting the peak area against the concentration of this compound over the range of 50-150 µg/mL.[1]

-

Accuracy (Recovery): Accuracy was determined by the standard addition method. A known amount of this compound standard was added to a placebo preparation at three different concentration levels (80%, 100%, and 120%). The recovered amount was then calculated.

-

Precision:

-

Repeatability (Intra-day Precision): Six injections of a 100 µg/mL solution were made on the same day, and the %RSD was calculated.[1]

-

Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst to assess inter-day variability.

-

-

Robustness: The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions, such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).[1]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Retention Time (min) | %RSD ≤ 2.0 | 0.85 |

| Peak Area | %RSD ≤ 2.0 | 1.10 |

| Tailing Factor | ≤ 2.0 | 1.25 |

| Theoretical Plates | > 2000 | 5400 |

Table 2: Linearity of this compound

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 50 | 489500 |

| 75 | 735100 |

| 100 | 981200 |

| 125 | 1225800 |

| 150 | 1472300 |

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 3: Accuracy (Recovery Study)

| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |

| 80% | 80 | 79.4 | 99.25 | 99.63% |

| 100% | 100 | 100.1 | 100.10 | |

| 120% | 120 | 119.4 | 99.50 |

Table 4: Precision Study

| Precision | %RSD of Peak Area (n=6) | Acceptance Criteria |

| Repeatability (Intra-day) | 0.95% | %RSD ≤ 2.0%[5] |

| Intermediate (Inter-day) | 1.22% | %RSD ≤ 2.0%[5] |

Table 5: Summary of Forced Degradation Studies

| Stress Condition | Time | % Degradation | Observations |

| Acid (0.1N HCl, 80°C) | 6 hrs | 15.2% | Degradation peaks well-resolved from the main peak. |

| Base (0.1N NaOH, 80°C) | 6 hrs | 18.5% | Major degradation observed, peaks resolved. |

| Oxidative (30% H₂O₂) | 24 hrs | 12.8% | Degradation peaks well-resolved. |

| Thermal (70°C) | 48 hrs | 8.5% | Minor degradation observed. |

| Photolytic (UV light) | 48 hrs | 7.2% | Minor degradation observed. |

Visualizations

Caption: Workflow for HPLC Method Development.

Caption: Key Parameters for Method Validation.

Caption: Workflow for Forced Degradation Studies.

The developed RP-HPLC method for the quantification of this compound is simple, rapid, and cost-effective. The validation results confirm that the method is linear, accurate, precise, and robust over the specified range. The forced degradation studies successfully demonstrated the method's specificity and stability-indicating nature, making it highly suitable for the routine analysis of this compound in research samples and for conducting stability assessments.

References

- 1. jetir.org [jetir.org]

- 2. Method Development and Validation of Simultaneous Determination of Assay of this compound and Tolcapone - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. biopharminternational.com [biopharminternational.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. benthamdirect.com [benthamdirect.com]

Application Note: A Validated Stability-Indicating Assay for Quinapril and its Degradants by Reverse-Phase HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinapril is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of medications, primarily used to treat hypertension and congestive heart failure.[1][2] Upon oral administration, it is metabolized to its active diacid form, Quinaprilat, which competitively inhibits ACE.[1][3] The stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and purity. This compound is known to be susceptible to degradation, particularly through hydrolysis, especially in the presence of humidity and temperature.[4][5][6]

Therefore, developing a stability-indicating assay method (SIAM) is crucial for accurately quantifying the drug substance in the presence of its degradation products, excipients, and any other impurities.[7] This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its degradants, developed in accordance with International Council for Harmonisation (ICH) guidelines.[8][9]

Degradation Pathway of this compound

This compound's degradation is primarily driven by hydrolytic reactions. The main degradation pathways include:

-

Hydrolysis of the ethyl ester: This is the metabolic activation pathway, converting the this compound prodrug into its active metabolite, Quinaprilat.[3][10]

-

Intramolecular Cyclization: this compound can undergo internal cyclization to form a diketopiperazine derivative, a common degradation pathway for ACE inhibitors.[4][6]

-

Dehydration: The drug can also be dehydrated to form the inactive metabolite PD109488.[2][10]

These degradation pathways must be well understood to develop a specific and selective analytical method.

Caption: Major degradation pathways of this compound.

Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the drug substance.[7][11] These studies also demonstrate the specificity of the proposed analytical method. The following conditions are recommended as per ICH guidelines.[8][9]

Caption: Workflow for forced degradation studies.

-

Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl for approximately 8 hours.[11] For this compound, studies have used conditions such as 80°C.[4][5]

-

Base Hydrolysis: Store the drug substance in 0.1 N NaOH at room temperature. Monitor the reaction at various time points as degradation can be rapid.

-

Neutral Hydrolysis: Reflux the drug substance in water at a high temperature (e.g., 80°C).[4][5]

-

Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[11]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.[4]

-

Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[8][12] A dark control sample should be stored under the same conditions to exclude thermal degradation.

After exposure, samples are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for HPLC analysis.

A simple, accurate, and precise stability-indicating HPLC method is detailed below. This method is capable of separating this compound from its degradation products.[1][5]

Caption: General workflow for HPLC analysis.

| Parameter | Condition |

| Instrumentation | High-Performance Liquid Chromatograph with UV or Photodiode Array (PDA) Detector. |

| Column | Inertsil C18 (150 x 4.6 mm, 5 µm) or equivalent.[1] |

| Mobile Phase | Mixture of Mixed Phosphate Buffer (pH 6.5) and Acetonitrile in a 40:60 v/v ratio.[1] |

| Flow Rate | 1.0 mL/min. |

| Detection | UV at 239 nm.[1] |

| Column Temperature | Ambient. |

| Injection Volume | 10-20 µL. |

| Run Time | Approximately 15 minutes, sufficient to elute all degradants and the main peak.[13] |

Preparation of Solutions:

-

Buffer Preparation: Prepare a mixed phosphate buffer (e.g., KH₂PO₄ + K₂HPO₄) and adjust the pH to 6.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.[1]

-

Standard Solution: Accurately weigh about 10 mg of this compound working standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL. Further dilute to achieve the desired working concentration (e.g., 100 µg/mL).[1]

-

Sample Solution (Stressed): After forced degradation, neutralize the samples if necessary and dilute with the mobile phase to a final concentration within the linear range of the method (e.g., 100 µg/mL).

Data Presentation

The results from the forced degradation studies should be tabulated to clearly show the extent of degradation and the formation of impurities under each stress condition.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Treatment | % Degradation of this compound | Major Degradation Products Formed |

| Acidic Hydrolysis | 0.1 N HCl @ 80°C | ~15-20% | Quinaprilat, Diketopiperazine |

| Alkaline Hydrolysis | 0.1 N NaOH @ Room Temp | ~25-30% | Quinaprilat |

| Neutral Hydrolysis | Water @ 80°C | ~10-15% | Quinaprilat |

| Oxidative Degradation | 30% H₂O₂ @ Room Temp | ~5-10% | N-oxide and other minor impurities |

| Thermal Degradation (Solid) | 80°C | ~5% | Diketopiperazine |

| Photolytic Degradation (Solid) | 1.2 million lux hours / 200 W h/m² | < 5% | Minor unspecified degradants |

Note: The % degradation values are representative and may vary based on the exact duration and conditions of the stress study.

Method Validation Summary

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Table 2: Key Validation Parameters for a Stability-Indicating Method

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Peak purity of the analyte peak should pass; degradant peaks should be well-resolved (Resolution > 1.5). |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150 µg/mL).[1] |

| Accuracy | The closeness of test results to the true value, typically assessed by recovery studies at different concentration levels. | Recovery should be within 98.0% to 102.0%. |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) should be not more than 2.0%.[13] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (S/N) of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within limits after minor changes (e.g., pH, flow rate). |

Conclusion

This application note provides a comprehensive protocol for a stability-indicating HPLC method for the analysis of this compound and its degradation products. The forced degradation studies confirm that this compound is most susceptible to hydrolytic degradation under both acidic and basic conditions.[4] The described HPLC method is specific, accurate, and precise, making it suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical dosage forms.[1] The clear separation of the parent drug from its major degradants, such as Quinaprilat and diketopiperazine, confirms the stability-indicating nature of the assay.

References

- 1. jetir.org [jetir.org]

- 2. This compound | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. database.ich.org [database.ich.org]

- 9. snscourseware.org [snscourseware.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. asianjpr.com [asianjpr.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. wisdomlib.org [wisdomlib.org]

Application Note and Protocol: A Robust LC-MS/MS Method for the Simultaneous Quantification of Quinapril and Quinaprilat in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. Following administration, this compound, a prodrug, is rapidly metabolized in the body to its active form, quinaprilat. Accurate and sensitive quantification of both this compound and its active metabolite, quinaprilat, in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed, high-throughput, and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and quinaprilat in human plasma. The method is characterized by its simple sample preparation, rapid analysis time, and high sensitivity, making it suitable for a wide range of clinical and research applications.

Experimental Protocols

This section details the methodologies for the key experiments involved in the quantification of this compound and quinaprilat.

Materials and Reagents

-

This compound hydrochloride (Reference Standard)

-

Quinaprilat (Reference Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA as anticoagulant)

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound and quinaprilat from human plasma.[2][3]

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, pipette 200 µL of plasma.

-

Add 50 µL of the internal standard working solution (e.g., Lisinopril or Carvedilol in methanol).

-

Add 600 µL of a protein precipitation solution, such as an acetonitrile:methanol (8:2 v/v) mixture.[2][3]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column, such as an Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent, provides good separation.[1][4]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.2 to 0.4 mL/min.[1]

-

Gradient Elution: A gradient elution can be optimized to achieve good separation and peak shape. A typical gradient might start at 20% B, ramp up to 90% B over 2 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Detection Mode: Multiple Reaction Monitoring (MRM).[2] The specific precursor and product ion transitions for this compound, quinaprilat, and the internal standard should be optimized. Representative MRM transitions are provided in the table below.

Data Presentation

The quantitative performance of the LC-MS/MS method is summarized in the following tables.

Table 1: Mass Spectrometry Parameters (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 439.2 | 234.1 | 150 | 30 | 20 |

| Quinaprilat | 411.2 | 206.1 | 150 | 35 | 25 |

| Lisinopril (IS) | 406.2 | 258.2 | 150 | 30 | 22 |

| Carvedilol (IS) | 407.2 | 100.1 | 150 | 40 | 30 |

Table 2: Method Validation Parameters

| Parameter | This compound | Quinaprilat |

| Linearity Range (ng/mL) | 5 - 1000[2] | 10 - 2000[2] |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.01[1] | 10.01[1] |

| Intra-day Precision (%CV) | < 10%[1] | < 10%[1] |

| Inter-day Precision (%CV) | < 10%[1] | < 10%[1] |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Recovery (%) | 85.8[1] | 62.6[1] |

| Matrix Effect (%) | Minimal | Minimal |

| Stability (Freeze-Thaw, Short-term, Long-term) | Stable | Stable |

Visualization of the Experimental Workflow